molecular formula C17H18Cl2N2O3S B11005136 N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B11005136
M. Wt: 401.3 g/mol
InChI Key: JMZVPFMAWZTYLG-AWEZNQCLSA-N
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Description

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Acetylation: The resulting thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with L-Leucine: The acetylated thiazole is coupled with L-leucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted phenyl thiazoles.

Scientific Research Applications

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties.

    Industry: Used as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling.

    Pathways: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine is unique due to its specific substitution pattern on the thiazole ring and its coupling with L-leucine, which may confer distinct biological activities compared to other thiazole derivatives.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H18Cl2N2O3S/c1-9(2)5-14(17(23)24)21-15(22)7-11-8-25-16(20-11)12-4-3-10(18)6-13(12)19/h3-4,6,8-9,14H,5,7H2,1-2H3,(H,21,22)(H,23,24)/t14-/m0/s1

InChI Key

JMZVPFMAWZTYLG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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